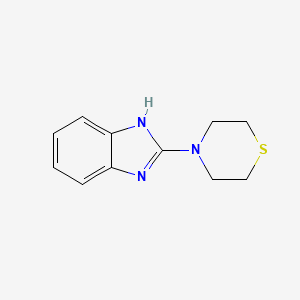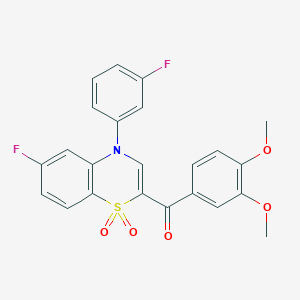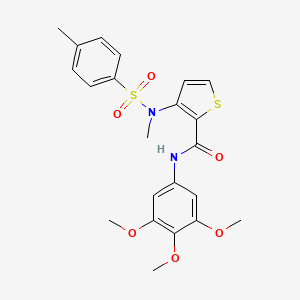
2-(thiomorpholin-4-yl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiomorpholin-4-yl)-1H-1,3-benzodiazole (TMBD) is a heterocyclic compound belonging to the thiomorpholine class of compounds. It is an aromatic compound with a five-membered ring structure composed of two nitrogen atoms, two carbon atoms, and a sulfur atom. TMBD is a versatile compound and has been extensively studied for its wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antiviral Activity
The benzimidazole nucleus, present in this compound, has been explored for its antiviral potential. Researchers have investigated its ability to inhibit viral replication and prevent infection. By targeting specific viral enzymes or proteins, compounds containing the benzimidazole scaffold may offer promising antiviral agents .
Antitumor Properties
Benzimidazole derivatives have shown promise as antitumor agents. They can interfere with cancer cell growth, induce apoptosis, and inhibit angiogenesis. Researchers continue to explore their potential in cancer therapy, particularly against specific tumor types .
Antihypertensive Effects
Compounds containing the benzimidazole nucleus may modulate blood pressure by interacting with relevant receptors or pathways. Investigating their effects on vascular tone and blood vessel function could lead to novel antihypertensive drugs .
Proton Pump Inhibition
Benzimidazole-based compounds have been studied as proton pump inhibitors (PPIs). PPIs are commonly used to treat acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Understanding their mechanism of action and optimizing their efficacy remains an active area of research .
Anthelmintic Activity
Certain benzimidazole derivatives exhibit anthelmintic properties, making them effective against parasitic worms. These compounds interfere with the worms’ energy metabolism, leading to paralysis and expulsion from the host. Their use in veterinary medicine and potential applications in human health are areas of interest .
Antimicrobial Effects
Benzimidazole-containing compounds have demonstrated antimicrobial activity against bacteria, fungi, and protozoa. Researchers investigate their potential as novel antibiotics or antifungal agents. Understanding their mode of action and optimizing their selectivity is crucial for future drug development .
Mecanismo De Acción
Target of Action
The compound 4-(1H-benzo[d]imidazol-2-yl)thiomorpholine, also known as 2-(thiomorpholin-4-yl)-1H-1,3-benzodiazole, is a benzimidazole derivative . Benzimidazole derivatives have been found to interact with a variety of biological targets, including proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
For instance, some benzimidazole derivatives act as allosteric inhibitors, blocking the activity of enzymes before they can carry out their function . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives are known to affect a multitude of biochemical pathways due to their wide-ranging pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Benzimidazole derivatives have been found to exhibit a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZUSKORRLYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6582747.png)
![{3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate](/img/structure/B6582759.png)
![ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamido]benzoate](/img/structure/B6582764.png)
![4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6582766.png)
![4-[(3-chlorophenyl)methyl]-2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6582777.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B6582797.png)
![N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582809.png)

![ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6582819.png)
![ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate](/img/structure/B6582824.png)

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)